3-(1-Naphthalenyloxy)-1-phenyl-1-propanol
CAS No.: 908291-72-5
Cat. No.: VC21128278
Molecular Formula: C19H18O2
Molecular Weight: 278.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 908291-72-5 |
---|---|
Molecular Formula | C19H18O2 |
Molecular Weight | 278.3 g/mol |
IUPAC Name | 3-naphthalen-1-yloxy-1-phenylpropan-1-ol |
Standard InChI | InChI=1S/C19H18O2/c20-18(16-8-2-1-3-9-16)13-14-21-19-12-6-10-15-7-4-5-11-17(15)19/h1-12,18,20H,13-14H2 |
Standard InChI Key | VFVBVEMVTNQIMZ-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C(CCOC2=CC=CC3=CC=CC=C32)O |
Canonical SMILES | C1=CC=C(C=C1)C(CCOC2=CC=CC3=CC=CC=C32)O |
Introduction
3-(1-Naphthalenyloxy)-1-phenyl-1-propanol, with the CAS number 908291-72-5, is an organic compound characterized by its unique structure and properties. It is recognized as an impurity in the pharmaceutical compound Dapoxetine, which is primarily used for the treatment of premature ejaculation. This compound has garnered interest due to its potential applications in medicinal chemistry and its role as a key intermediate in various synthetic processes.
Synthesis and Applications
3-(1-Naphthalenyloxy)-1-phenyl-1-propanol can be synthesized through various methods, including enzymatic transesterification processes that enhance enantioselectivity. Research has demonstrated that ultrasound irradiation can significantly improve the efficiency of these reactions, allowing for better yields and selectivity in producing this compound.
Key Findings:
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Enzymatic Catalysis: Studies have shown that using lipase from Pseudomonas sp. under ultrasound conditions can yield high enzyme activity and enantioselectivity, making it a preferred method for synthesizing this compound.
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Reaction Conditions: Optimal conditions include specific solvent choices and substrate ratios, which can influence both the reaction rate and selectivity.
Role as an Impurity in Dapoxetine
As an impurity in Dapoxetine, the presence of 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol raises concerns regarding the purity and safety of pharmaceutical formulations. Regulatory agencies require stringent testing for impurities to ensure that they do not adversely affect therapeutic efficacy or patient safety.
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